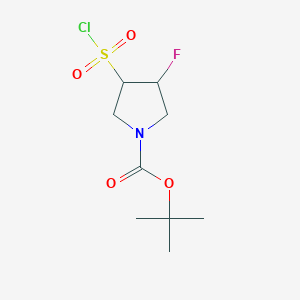![molecular formula C26H33N9O3S B12428071 2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EGFR-IN-2 is a compound that acts as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane tyrosine kinase receptor and a member of the ErbB receptor family. This receptor plays a crucial role in regulating cell growth, proliferation, and differentiation. EGFR-IN-2 is particularly significant in cancer research due to its ability to inhibit the epidermal growth factor receptor, which is often overexpressed or mutated in various types of cancer .
准备方法
The preparation of EGFR-IN-2 involves several synthetic routes and reaction conditions. One common method includes the synthesis of 3-(2-((5-amino-2-(difluoromethoxy)-4-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)amino)pyrimidin-4-yl)-N,N-dimethyl-1H-indole-1-sulfonamide . This synthesis typically involves multiple steps, including the formation of key intermediates and the final coupling reaction under specific conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反应分析
EGFR-IN-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
EGFR-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways. In biology, it is used to investigate the role of the epidermal growth factor receptor in cell growth and differentiation. In medicine, EGFR-IN-2 is being explored as a potential therapeutic agent for the treatment of cancers that overexpress or harbor mutations in the epidermal growth factor receptor . Additionally, it has applications in the development of targeted therapies and personalized medicine.
作用机制
The mechanism of action of EGFR-IN-2 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the downstream signaling pathways that are essential for cell growth and proliferation. By targeting the epidermal growth factor receptor, EGFR-IN-2 effectively inhibits the growth of cancer cells that rely on this receptor for survival and proliferation.
相似化合物的比较
EGFR-IN-2 can be compared with other similar compounds, such as gefitinib, erlotinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their binding affinities, selectivity, and resistance profiles . For example, gefitinib and erlotinib are first-generation inhibitors, while osimertinib is a third-generation inhibitor designed to overcome resistance mutations. EGFR-IN-2 is unique in its specific binding properties and its potential to inhibit both wild-type and mutant forms of the epidermal growth factor receptor.
属性
分子式 |
C26H33N9O3S |
|---|---|
分子量 |
551.7 g/mol |
IUPAC 名称 |
2-[1-[1-[(2S)-butan-2-yl]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]pyrazolo[4,3-c]pyridin-3-yl]azetidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C26H33N9O3S/c1-5-16(2)35-21-10-23(28-12-20(21)25(32-35)33-14-18(15-33)26(3,4)36)30-22-8-9-27-24(31-22)17-11-29-34(13-17)39(37,38)19-6-7-19/h8-13,16,18-19,36H,5-7,14-15H2,1-4H3,(H,27,28,30,31)/t16-/m0/s1 |
InChI 键 |
RDWYRIOEHIKPRE-INIZCTEOSA-N |
手性 SMILES |
CC[C@H](C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
规范 SMILES |
CCC(C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)


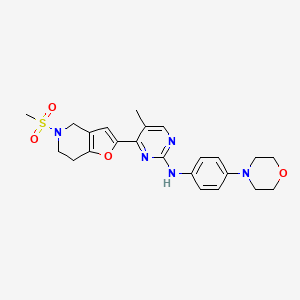

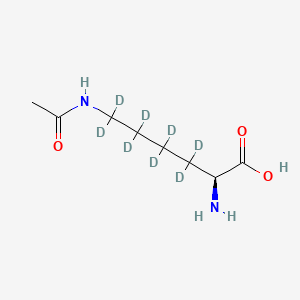

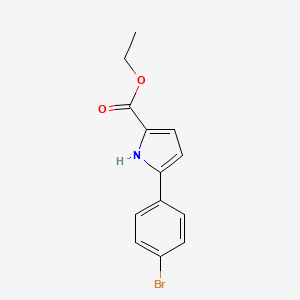
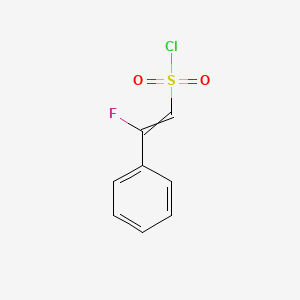

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

